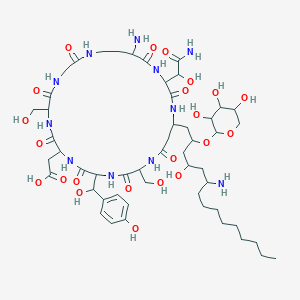
4-Amino-6-methylhept-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-6-methylhept-2-enoic acid, also known as AMHA, is a non-proteinogenic amino acid. It is a derivative of leucine and is commonly used in scientific research. The purpose of
Mécanisme D'action
The mechanism of action of 4-Amino-6-methylhept-2-enoic acid is not fully understood. However, it is believed to work by activating the mTOR signaling pathway, which is involved in protein synthesis and cell growth. 4-Amino-6-methylhept-2-enoic acid has also been shown to increase the activity of eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), which is a negative regulator of protein synthesis.
Biochemical and Physiological Effects:
4-Amino-6-methylhept-2-enoic acid has been shown to increase protein synthesis in skeletal muscle cells. This effect is thought to be due to the activation of the mTOR signaling pathway. 4-Amino-6-methylhept-2-enoic acid has also been shown to increase glucose uptake in muscle cells and improve insulin sensitivity. These effects are important for maintaining healthy glucose metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-Amino-6-methylhept-2-enoic acid in lab experiments is that it is a non-proteinogenic amino acid, which means it does not interfere with normal protein synthesis. This allows researchers to study the effects of leucine derivatives on protein synthesis without affecting normal cellular processes. However, one limitation of using 4-Amino-6-methylhept-2-enoic acid is that it is not widely available and can be expensive to synthesize.
Orientations Futures
There are several future directions for research on 4-Amino-6-methylhept-2-enoic acid. One area of interest is the role of 4-Amino-6-methylhept-2-enoic acid in muscle growth and repair. Further research is needed to determine the optimal dose and timing of 4-Amino-6-methylhept-2-enoic acid supplementation to maximize its effects on muscle protein synthesis. Another area of interest is the effects of 4-Amino-6-methylhept-2-enoic acid on glucose metabolism and insulin sensitivity. Future research could explore the potential of 4-Amino-6-methylhept-2-enoic acid as a treatment for metabolic disorders such as type 2 diabetes.
Méthodes De Synthèse
4-Amino-6-methylhept-2-enoic acid is synthesized through a multistep process starting with the reaction of 2-methyl-2-heptenal with ammonia to form 4-amino-6-methylhept-2-enal. This intermediate is then reduced with sodium borohydride to produce 4-Amino-6-methylhept-2-enoic acid.
Applications De Recherche Scientifique
4-Amino-6-methylhept-2-enoic acid is widely used in scientific research as a tool to study the effects of leucine derivatives on protein synthesis. It has been shown to stimulate protein synthesis in skeletal muscle cells, which is important for muscle growth and repair. 4-Amino-6-methylhept-2-enoic acid has also been used to study the effects of leucine on insulin signaling pathways and glucose metabolism.
Propriétés
Numéro CAS |
143816-23-3 |
|---|---|
Nom du produit |
4-Amino-6-methylhept-2-enoic acid |
Formule moléculaire |
C8H14N2O |
Poids moléculaire |
157.21 g/mol |
Nom IUPAC |
(E,4S)-4-amino-6-methylhept-2-enoic acid |
InChI |
InChI=1S/C8H15NO2/c1-6(2)5-7(9)3-4-8(10)11/h3-4,6-7H,5,9H2,1-2H3,(H,10,11)/b4-3+/t7-/m1/s1 |
Clé InChI |
LSOZONHCHUEHFF-KGGZQZJCSA-N |
SMILES isomérique |
CC(C)C[C@@H](/C=C/C(=O)O)N |
SMILES |
CC(C)CC(C=CC(=O)O)N |
SMILES canonique |
CC(C)CC(C=CC(=O)O)N |
Synonymes |
4-AMHEA 4-amino-6-methylhept-2-enoic acid 4-amino-6-methylhept-2-enoic acid, (S-(E))- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-[[11-Carboxy-9-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[4,5-dihydroxy-6-(hydroxymethyl)-2-(2,4,5-trihydroxy-6-methyloxan-3-yl)oxyoxan-3-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B233581.png)


![bis[hydroxy(methoxy)phosphoryl] (E)-but-2-enedioate](/img/structure/B233611.png)








![Methyl 5-{[(benzoylamino)carbothioyl]amino}-2-morpholinobenzoate](/img/structure/B233789.png)